Methyl 2-cyano-2-ethylbutanoate
Overview
Description
Methyl 2-cyano-2-ethylbutanoate is an organic compound with the molecular formula C8H13NO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyano group and an ester functional group.
Scientific Research Applications
Methyl 2-cyano-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
Methyl 2-cyano-2-ethylbutanoate has been found to directly permeabilize the inner mitochondrial membrane, inhibiting electron transport and inducing apoptosis . This suggests that the compound interacts with its targets, leading to changes in the mitochondrial membrane’s permeability and subsequently affecting cellular processes such as energy production and cell survival .
Biochemical Pathways
Given its impact on the mitochondrial membrane, it can be inferred that the compound may influence pathways related to energy metabolism and cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By permeabilizing the inner mitochondrial membrane, the compound disrupts normal cellular functions, leading to cell death . This could potentially have therapeutic implications, particularly in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-ethylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted esters or amides
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-methylbutanoate
- Ethyl 2-cyano-2-ethylbutanoate
- Methyl 2-cyano-2-propylbutanoate
Uniqueness
Methyl 2-cyano-2-ethylbutanoate is unique due to its specific combination of a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
methyl 2-cyano-2-ethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-8(5-2,6-9)7(10)11-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVFZQQDWUXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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